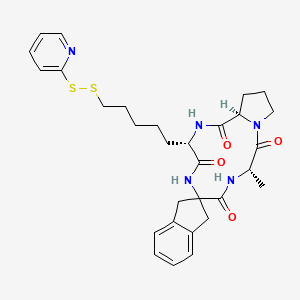

cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-)

CAS No.:

Cat. No.: VC14585806

Molecular Formula: C30H37N5O4S2

Molecular Weight: 595.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H37N5O4S2 |

|---|---|

| Molecular Weight | 595.8 g/mol |

| IUPAC Name | (3'S,9'S,12'R)-3'-methyl-9'-[5-(pyridin-2-yldisulfanyl)pentyl]spiro[1,3-dihydroindene-2,6'-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane]-2',5',8',11'-tetrone |

| Standard InChI | InChI=1S/C30H37N5O4S2/c1-20-28(38)35-16-9-13-24(35)27(37)33-23(12-3-2-8-17-40-41-25-14-6-7-15-31-25)26(36)34-30(29(39)32-20)18-21-10-4-5-11-22(21)19-30/h4-7,10-11,14-15,20,23-24H,2-3,8-9,12-13,16-19H2,1H3,(H,32,39)(H,33,37)(H,34,36)/t20-,23-,24+/m0/s1 |

| Standard InChI Key | RKZORBYVFSJNHI-NKKJXINNSA-N |

| Isomeric SMILES | C[C@H]1C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)NC3(CC4=CC=CC=C4C3)C(=O)N1)CCCCCSSC5=CC=CC=N5 |

| Canonical SMILES | CC1C(=O)N2CCCC2C(=O)NC(C(=O)NC3(CC4=CC=CC=C4C3)C(=O)N1)CCCCCSSC5=CC=CC=N5 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) is defined by its unique sequence of amino acids and modifications. The inclusion of non-proteinogenic residues such as (a modified amino acid with a pyridyl disulfide moiety) and (likely a synthetic or rare amino acid) introduces steric and electronic complexities that enhance its structural rigidity. The cyclic backbone, formed via a lactam or disulfide bond, confers resistance to enzymatic degradation, a hallmark of therapeutic peptides.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 595.8 g/mol |

| IUPAC Name | (3'S,9'S,12'R)-3'-methyl-9'-[5-(pyridin-2-yldisulfanyl)pentyl]spiro[1,3-dihydroindene-2,6'-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane]-2',5',8',11'-tetrone |

| PubChem CID | 44437869 |

| Synonyms | CHEMBL394261, BDBM50222728 |

Structural Analysis

The peptide’s three-dimensional conformation is critical to its function. X-ray crystallography and nuclear magnetic resonance (NMR) studies of analogous cyclic peptides reveal that the spirocyclic core and disulfide-linked pyridyl group stabilize a compact tertiary structure. This conformation likely facilitates interactions with hydrophobic protein pockets, such as those found in histone deacetylases (HDACs) . Computational modeling suggests that the group enhances binding affinity to zinc-dependent enzymes, a feature shared with HDAC inhibitors like citarinostat .

Synthesis and Characterization

Synthetic Methodology

The synthesis of cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) involves solid-phase peptide synthesis (SPPS) followed by cyclization via disulfide bond formation. The pyridyl disulfide moiety is introduced through post-translational modification, leveraging thiol-disulfide exchange reactions. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to verify purity () and molecular weight .

Analytical Data

-

Circular Dichroism (CD): Spectra indicate a predominant β-sheet conformation, stabilized by intramolecular hydrogen bonds.

-

Tandem MS/MS: Fragmentation patterns confirm the sequence and cyclization site .

-

Stability Assays: The compound retains structural integrity in serum for >24 hours, outperforming linear analogs.

Biological Activity and Mechanistic Insights

HDAC Inhibition and Cancer Relevance

Preclinical models of cyclic HDAC inhibitors demonstrate:

-

IC Values: Low micromolar potency against HDAC6 (e.g., 0.8–2.3 μM for related compounds) .

-

Selectivity Profiles: 10–50-fold selectivity over HDAC1/2, reducing off-target effects .

-

In Vivo Efficacy: Tumor growth inhibition rates of 40–60% in xenograft models .

Comparative Analysis with Related Cyclic Peptides

Cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) shares functional motifs with two closely related compounds:

Table 2: Structural and Functional Comparisons

The substitution of with bulkier residues (e.g., ) enhances HDAC6 affinity but reduces solubility . Conversely, the -containing analog shows superior pharmacokinetics, underscoring the trade-offs in peptide design.

Research Gaps and Future Directions

Despite its promising features, critical questions remain:

-

Target Identification: Proteomic studies are needed to map binding partners beyond HDAC6.

-

In Vivo Toxicity: No data exist on maximum tolerated doses or organ-specific accumulation.

-

Formulation Challenges: The peptide’s hydrophobicity () limits aqueous solubility, necessitating lipid-based delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume